Glaucolide B

Descripción general

Descripción

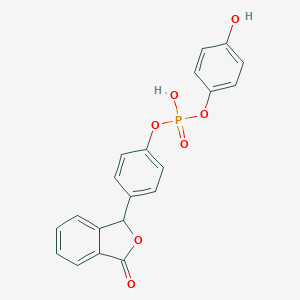

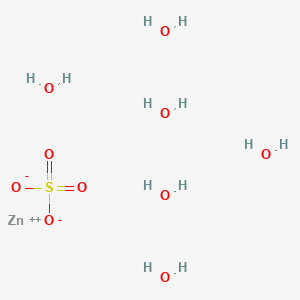

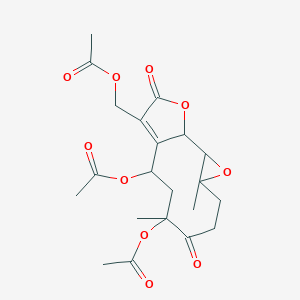

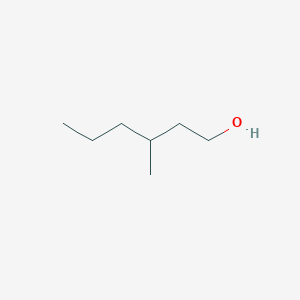

Glaucolide B is a type of chemical compound known as a germacrane sesquiterpenoid . It has a molecular formula of C21H26O10 and is found in various plant species such as Stramentopappus poolae, Cyrtocymura cincta, Eirmocephala megaphylla, Pseudelephantopus spicatus, and others .

Synthesis Analysis

Glaucolide B has been subjected to various chemical modifications using different Lewis and Brønsted–Lowry acids and bases . This approach has been applied to some of its derivatives, allowing the generation of 14 semisynthetic sesquiterpene lactone derivatives .Molecular Structure Analysis

The molecular structure of Glaucolide B includes five defined stereocentres . Its average mass is 438.425 Da and its monoisotopic mass is 438.152588 Da .Chemical Reactions Analysis

The manuscript reports on semisynthetic sesquiterpene lactones generated by the sensibility of Glaucolide B to Lewis and Brønsted–Lowry acids and bases . The manuscript is well written with adequate data which will be useful to the scientific world .Physical And Chemical Properties Analysis

Glaucolide B has a density of 1.3±0.1 g/cm3, a boiling point of 582.1±50.0 °C at 760 mmHg, and a flash point of 252.1±30.2 °C . It has 10 H bond acceptors, 0 H bond donors, and 7 freely rotating bonds .Aplicaciones Científicas De Investigación

Genotoxic Action in Mammalian Cells : Glaucolide B demonstrated cytotoxic and clastogenic activities in human cultured lymphocytes and was found to increase the frequency of chromosomal aberrations. However, in vivo studies on mouse bone marrow cells did not show significant increase in chromosomal aberrations, indicating a lack of clastogenic action in mammalian cells in vivo but a potential cytotoxic and clastogenic effect in vitro. This suggests caution in its medicinal use (Burim, Canalle, Lopes, & Takahashi, 1999).

Molluscicidal and Antimicrobial Activity : Glaucolide B was isolated from Vernonia eremophila and found to be responsible for molluscicidal activity. Additionally, it exhibited strong antimicrobial activity against Bacillus cereus and moderate activity against Staphylococcus aureus. Its activity in other systems, however, was inactive (Alarcón, Lopes, & Herz, 1990).

Potential Anti-Inflammatory Effects : A study investigating the anti-inflammatory effects of glaucolide B from Lepidaploa chamissonis revealed its potential in inhibiting nitrite/nitrate production and interleukin-6 secretion in lipopolysaccharide-stimulated macrophages under non-toxic concentrations. This indicates its significance as a potential anti-inflammatory agent (da Silva et al., 2019).

Safety and Hazards

Direcciones Futuras

Glaucolide B has been treated with various Brønsted–Lowry and Lewis acids and bases, and the same approach has been applied to some of its derivatives . This has allowed the generation of 14 semisynthetic sesquiterpene lactone derivatives, 10 of which are reported for the first time . This suggests that further exploration of these derivatives could be a promising direction for future research .

Propiedades

IUPAC Name |

[(1S,2R,4R,8R,10S)-8,10-diacetyloxy-4,8-dimethyl-7,13-dioxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-11-en-12-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O10/c1-10(22)27-9-13-16-14(28-11(2)23)8-21(5,30-12(3)24)15(25)6-7-20(4)18(31-20)17(16)29-19(13)26/h14,17-18H,6-9H2,1-5H3/t14-,17-,18+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLNEIIZZQABDP-ZBWGKUOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=C2C(CC(C(=O)CCC3(C(C2OC1=O)O3)C)(C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC1=C2[C@H](C[C@@](C(=O)CC[C@@]3([C@@H]([C@H]2OC1=O)O3)C)(C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50911894 | |

| Record name | 8-[(Acetyloxy)methyl]-1a,5-dimethyl-4,9-dioxo-1a,2,3,4,5,6,7,9,10a,10b-decahydrooxireno[9,10]cyclodeca[1,2-b]furan-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glaucolide B | |

CAS RN |

11091-27-3 | |

| Record name | (1aR,5R,7S,10aS,10bR)-5,7-Bis(acetyloxy)-8-[(acetyloxy)methyl]-2,3,6,7,10a,10b-hexahydro-1a,5-dimethyloxireno[9,10]cyclodeca[1,2-b]furan-4,9(1aH,5H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11091-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-[(Acetyloxy)methyl]-1a,5-dimethyl-4,9-dioxo-1a,2,3,4,5,6,7,9,10a,10b-decahydrooxireno[9,10]cyclodeca[1,2-b]furan-5,7-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)](/img/structure/B83368.png)

![4-[2-(1,3-benzothiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B83378.png)